molecular formula C11H11NO B13832908 1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on

1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on

Cat. No.: B13832908
M. Wt: 173.21 g/mol
InChI Key: XOMCWUAQMIBCIS-UHFFFAOYSA-N
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Description

Pyroquilon is a systemic fungicide primarily used to control rice blast disease. It is often formulated as a solution in cyclohexane at a concentration of 10 micrograms per milliliter. This compound is known for its ability to inhibit melanin biosynthesis in fungi, thereby preventing the development of fungal infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyroquilon involves the cyclization of appropriate precursors under controlled conditions. The key steps include the formation of the pyrroloquinolinone core through a series of cyclization and oxidation reactions. Specific details on the reaction conditions and catalysts used are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of Pyroquilon typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards. The final product is dissolved in cyclohexane to achieve the desired concentration of 10 micrograms per milliliter .

Chemical Reactions Analysis

Types of Reactions: Pyroquilon undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which may have different biological activities and applications .

Mechanism of Action

Pyroquilon exerts its effects by binding to the naphthol pocket of fungal trihydroxynaphthalene reductase, an enzyme involved in melanin biosynthesis. This binding inhibits the enzyme’s activity, preventing the formation of melanin and thereby hindering the development of fungal infections . The molecular targets and pathways involved in this mechanism are crucial for its antifungal activity.

Comparison with Similar Compounds

Uniqueness: Pyroquilon is unique in its specific binding to the naphthol pocket of fungal trihydroxynaphthalene reductase, which distinguishes it from other fungicides that may target different enzymes or pathways. Its formulation in cyclohexane at a concentration of 10 micrograms per milliliter also provides a stable and effective delivery method for agricultural applications .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),7-trien-9-one

InChI

InChI=1S/C11H11NO/c13-10-5-7-12-6-4-8-2-1-3-9(10)11(8)12/h3-4,6H,1-2,5,7H2

InChI Key

XOMCWUAQMIBCIS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=C1)C(=O)CCN3C=C2

Origin of Product

United States

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